molecular formula C8H11NO5 B13940104 4-Acetoxy-1-methyl-5-oxopyrrolidine-3-carboxylic acid

4-Acetoxy-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B13940104
M. Wt: 201.18 g/mol
InChI Key: WCUUQXMBRXMICN-UHFFFAOYSA-N
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Description

4-Acetoxy-1-methyl-5-oxopyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C8H11NO5. It is a derivative of pyrrolidine, a five-membered lactam ring, and contains functional groups such as an acetoxy group, a methyl group, and a carboxylic acid group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-1-methyl-5-oxopyrrolidine-3-carboxylic acid typically involves the acetylation of 1-methyl-5-oxopyrrolidine-3-carboxylic acid. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar acetylation reactions with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-1-methyl-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetoxy-1-methyl-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetoxy-1-methyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis, releasing acetic acid and the active pyrrolidine derivative. This derivative can then interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetoxy-1-methyl-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for specific interactions and modifications that are not possible with similar compounds lacking the acetoxy group .

Properties

Molecular Formula

C8H11NO5

Molecular Weight

201.18 g/mol

IUPAC Name

4-acetyloxy-1-methyl-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C8H11NO5/c1-4(10)14-6-5(8(12)13)3-9(2)7(6)11/h5-6H,3H2,1-2H3,(H,12,13)

InChI Key

WCUUQXMBRXMICN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(CN(C1=O)C)C(=O)O

Origin of Product

United States

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